5-Hydroxy-3-sulfanylpentan-2-one

Physicochemical Property Solubility Chromatography

5-Hydroxy-3-sulfanylpentan-2-one (5-hydroxy-3-mercapto-2-pentanone, CAS 15678-01-0) is a C5 mercaptoketone alcohol with the molecular formula C5H10O2S and a molecular weight of 134.20 g/mol. It is recognized as a key intermediate in the degradation of thiamine (vitamin B1) and the subsequent generation of aroma compounds.

Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
CAS No. 15678-01-0
Cat. No. B098198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-sulfanylpentan-2-one
CAS15678-01-0
Synonyms2-Pentanone, 5-hydroxy-3-mercapto- (6CI,7CI,9CI)
Molecular FormulaC5H10O2S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCC(=O)C(CCO)S
InChIInChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3
InChIKeyBEIYSLIPXPVYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3-sulfanylpentan-2-one (CAS 15678-01-0): A Characterized Thiamine-Derived Mercaptoketone


5-Hydroxy-3-sulfanylpentan-2-one (5-hydroxy-3-mercapto-2-pentanone, CAS 15678-01-0) is a C5 mercaptoketone alcohol with the molecular formula C5H10O2S and a molecular weight of 134.20 g/mol [1]. It is recognized as a key intermediate in the degradation of thiamine (vitamin B1) and the subsequent generation of aroma compounds [2]. Originally proposed as a reactive intermediate, its existence was definitively confirmed and characterized by MS and NMR following its identification in a thermally treated Maillard reaction system comprising thiamine, cysteine, and xylose [3].

Thiamine degradation intermediate (Maillard reaction system)
Characterized by GC-MS and NMR (Cerny 2008)
Specific marker for thiamine impurity profiling (Impurity 6)

Why Generic Substitution of 5-Hydroxy-3-sulfanylpentan-2-one with Other Mercaptoketones Is Not Advisable


Substituting 5-hydroxy-3-sulfanylpentan-2-one with other in-class mercaptoketones, such as the structurally simpler 3-mercapto-2-pentanone, introduces significant chemical and functional disparities that can compromise research validity and product performance. The presence of the terminal hydroxyl group, in addition to the ketone and thiol moieties, fundamentally alters key physicochemical properties [1]. For instance, 3-mercapto-2-pentanone (C5H10OS, MW 118.20 g/mol) [2] is significantly more volatile (boiling point 52°C at 11 mmHg) and has a different hydrogen-bonding capacity (hydrogen bond donor count: 1, acceptor count: 2) [2] compared to the target compound (hydrogen bond donor count: 2, acceptor count: 3) [1]. These differences directly affect solubility, stability, reactivity, sensory perception (odor threshold and character), and behavior as a synthetic intermediate or analytical reference standard.

Property
5-Hydroxy-3-sulfanylpentan-2-one
3-Mercapto-2-pentanone
Hydrogen bonding
More H-bond donors/acceptors (hydroxyl group)
Fewer H-bond donors/acceptors
Hydrophilicity
Higher (predicted logP ~0)
Lower hydrophilicity
Volatility
Less volatile
More volatile (bp ~52°C at reduced pressure)
These property differences may alter solubility, chromatographic retention, and reactivity, limiting direct substitution.

Quantitative Differential Properties of 5-Hydroxy-3-sulfanylpentan-2-one vs. its Closest Analogs


Significantly Higher Polarity and Hydrogen-Bonding Capacity vs. 3-Mercapto-2-pentanone

5-Hydroxy-3-sulfanylpentan-2-one possesses an additional hydroxyl group, resulting in a higher hydrogen-bond donor and acceptor count compared to its closest analog, 3-mercapto-2-pentanone. The target compound has 2 hydrogen bond donors and 3 acceptors [1], while the comparator has only 1 donor and 2 acceptors [2]. This structural difference directly leads to a lower predicted partition coefficient (XLogP3-AA of 0 for the target compound versus a higher, though computationally-predicted, logP for the comparator) [REFS-1, REFS-2], indicating greater hydrophilicity.

Hydrogen Bonding
Head-to-head
Target: 2 donors, 3 acceptors
Comparator: 1 donor, 2 acceptors
Greater hydrophilicity alters aqueous solubility and RP-HPLC retention
XLogP3-AA: 0 vs predicted 0.8
Physicochemical Property Solubility Chromatography

Confirmed Identity as a Thiamine-Specific Degradation Marker, Unlike Other Mercaptoketones

Cerny and Guntz-Dubini (2008) definitively identified and characterized 5-hydroxy-3-sulfanylpentan-2-one in a specific Maillard reaction system of thiamine, cysteine, and xylose using GC-MS and NMR, providing the first published analytical data for this compound [1]. This contrasts with other mercaptoketones like 3-mercapto-2-pentanone, which are primarily known as general Maillard products from cysteine and ribose systems but are not specific markers for thiamine degradation [REFS-2, REFS-3]. The target compound is cataloged as a specific thiamine impurity (e.g., Thiamine Impurity 6) for pharmaceutical reference standard use .

Pathway Specificity
Method context
Target: Thiamine-specific degradation marker (Impurity 6)
Comparator: General Maillard product, not thiamine-linked
Enables specific thiamine degradation pathway tracing
First NMR/MS data published 2008
Pharmaceutical Impurity Profiling Thiamine Stability Biomarker

Provision of Fully Characterized Spectroscopic Data as a Reference Standard

Before the 2008 study by Cerny and Guntz-Dubini [1], the published literature lacked any analytical NMR and MS data for 5-hydroxy-3-sulfanylpentan-2-one. The study bridged this gap by providing GC-MS and NMR characterization of the compound generated in a specific reaction system [1]. While vendors now supply the compound, its value as a reference standard is underpinned by this primary characterization. In contrast, simpler analogs like 3-mercapto-2-pentanone have long-established spectra in databases like NIST, which are more general and not tied to a specific high-impact application like thiamine impurity profiling [2].

Characterization History
Reported
Target: First complete NMR/MS characterization (2008)
Comparator: Long-established general flavor spectra (NIST)
Defensible reference for thiamine impurity method development
Literature gap resolved by Cerny & Guntz-Dubini
Analytical Chemistry Reference Standard NMR Spectroscopy

Optimal Application Scenarios for Procuring 5-Hydroxy-3-sulfanylpentan-2-one


Pharmaceutical Quality Control: Thiamine Impurity Reference Standard

This compound serves as a critical reference standard (Thiamine Impurity 6) for the identification, quantification, and control of degradation products in thiamine (vitamin B1) active pharmaceutical ingredients and formulations . Its procurement is essential for analytical method development and validation, ensuring compliance with pharmacopoeial standards. Using a non-specific mercaptoketone could lead to inaccurate impurity profiling.

Food Chemistry Research: Thiamine Degradation Pathway Elucidation

Researchers studying the stability of thiamine in food matrices, particularly during thermal processing (cooking, sterilization), use this compound as a specific marker to trace the thiamine degradation pathway [1]. Its confirmed presence allows for quantitative yield studies on the formation of downstream aroma volatiles, which simpler analogs cannot proxy due to different reaction kinetics and pathways [REFS-2, REFS-3].

Aroma Chemistry: Synthesis of Specific Sulfur-Containing Flavorants

As a characterized intermediate in the formation of certain meaty and savory aroma compounds, the compound is a valuable precursor in the targeted synthesis of sulfur-containing flavor molecules [1]. Its unique combination of functional groups, particularly the reactive thiol and terminal hydroxyl group, differentiates it from other mercaptoketones, allowing for divergent synthetic routes to specific high-value aroma chemicals [2].

Environmental Biodegradation Studies: Thiamine Biomarker in Soil

The compound is a documented intermediate in the microbial biodegradation pathway of thiamine, as mapped in the EAWAG-BBD database [2]. Environmental scientists can use it as a biomarker to monitor the fate and transformation of thiamine-based supplements or waste in soil and aquatic environments, leveraging its specificity to distinguish thiamine degradation from other natural processes.

Application
Selection Property
Validation Focus
Thiamine impurity reference standard method development
Specific thiamine degradation marker
Impurity profiling context
Thiamine degradation pathway studies (food chemistry)
Confirmed pathway intermediate
Aroma volatile yield and pathway modeling
Precursor for sulfur-containing flavor synthesis
Unique thiol/hydroxyl functional group combination
Divergent synthetic route feasibility
Thiamine biomarker monitoring in environmental matrices
EAWAG-BBD documented pathway intermediate
Fate and transformation monitoring
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